5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which is characterized by a fused imidazole and benzene ring structure. This specific compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The compound can be synthesized through various chemical methods, with the synthesis often involving bromination and subsequent reactions with other organic compounds. Research has shown that modifications to the benzimidazole core can significantly influence its biological activity and efficacy against different cell lines .
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is specifically categorized as a dibrominated derivative of benzimidazole, which enhances its reactivity and potential therapeutic applications.
The synthesis of 5,6-dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves several steps:
For example, one method involves reacting an appropriate benzimidazole derivative with bromine in a solvent like dichloromethane under controlled temperatures to achieve selective bromination. The reaction conditions must be optimized to minimize side reactions and maximize yield .
The molecular structure of 5,6-dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can be represented as follows:
The structure features a benzimidazole core with two bromine substituents at positions 5 and 6 and two methyl groups at positions 1 and 3.
Crystallographic studies have provided insights into its three-dimensional conformation, revealing important information about bond lengths and angles which are crucial for understanding its reactivity and interactions with biological targets .
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions:
For instance, nucleophilic substitution reactions may involve treatment with amines or alcohols under basic conditions to yield substituted derivatives with enhanced biological activity .
The mechanism of action of 5,6-dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is primarily related to its interaction with biological macromolecules:
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several human tumor cell lines with IC50 values ranging from 0.51 to 2.48 μM . These findings suggest a potent mechanism that warrants further investigation for therapeutic applications.
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically appears as a solid crystalline substance. Its melting point and solubility characteristics are crucial for its handling in laboratory settings.
The chemical properties include:
Relevant analyses such as spectroscopic techniques (NMR, IR) provide additional insights into its structural integrity and functional groups present .
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several potential applications in scientific research:
Through continued research into its synthesis, mechanisms of action, and potential applications, 5,6-dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one holds promise as a valuable compound in medicinal chemistry.
Table 1: Core Identification of 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Property | Value |
---|---|
Systematic IUPAC Name | 5,6-Dibromo-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |
CAS Registry Number | 24786-53-6 |
Molecular Formula | C₉H₈Br₂N₂O |
Molecular Weight | 319.98 g/mol |
Canonical SMILES | CN1C(=O)N(C)C2=CC(Br)=C(Br)C=C12 |
Solvent polarity critically influences reaction kinetics, regioselectivity, and brominating agent activity. Dichloromethane (DCM) facilitates reactions with Br₂ but often necessitates prolonged reaction times and lower temperatures to suppress di- or tri-bromination. N,N-Dimethylformamide (DMF) significantly enhances reaction rates and 5,6-regioselectivity when using NBS, attributed to its polar aprotic nature facilitating the generation of the bromonium ion electrophile [5]. Catalytic Lewis acids, notably iron(III) bromide (FeBr₃), are occasionally employed with Br₂ to mimic Friedel-Crafts conditions, enhancing electrophilicity and directing substitution. However, catalysis risks promoting ring bromination over N-alkylation if present and increases the likelihood of debromination or hydrolysis side products at elevated temperatures.
Table 2: Solvent and Catalyst Impact on Bromination Selectivity
Brominating Agent | Solvent | Catalyst | Temp (°C) | 5,6-Regioisomer Purity (%) | Major Byproducts |
---|---|---|---|---|---|
Br₂ | DCM | None | 0-5 | ~75% | 4,7-Dibromo, 5-Mono-bromo |
Br₂ | DCM | FeBr₃ (5 mol%) | 25 | ~65% | Tribrominated species, Dealkylation products |
NBS | DMF | None | 50-60 | >95% | Negligible (<3%) |
NBS | Acetonitrile | None | 50-60 | ~85% | 5-Bromo-6-hydroxy |
The direct dibromination strategy employs a stoichiometric excess (2.2-2.5 equivalents) of brominating agent in a single step. While operationally simpler, this method demands precise temperature control (<5°C for Br₂; 50-60°C for NBS) to minimize polybromination and requires careful workup to remove excess bromine or succinimide byproducts [5]. Conversely, the stepwise approach involves initial monobromination, typically yielding a mixture favoring the 5-bromo isomer, followed by isolation/purification, and subsequent regioselective 6-bromination. Although requiring an additional synthetic step, this route offers superior control over intermediate purity and significantly reduces dibrominated byproducts (<2% vs. 10-25% in direct methods using Br₂). The stepwise process is particularly advantageous for synthesizing asymmetrically substituted derivatives where protecting group strategies might be needed, though it increases overall reaction time and potentially decreases cumulative yield.
Table 3: Direct vs. Stepwise Bromination Performance Metrics
Parameter | Direct Dibromination (NBS/DMF) | Stepwise Bromination (Br₂ then NBS) |
---|---|---|
Overall Yield | 68-75% | 80-85% (after two steps) |
Regioisomeric Purity | >95% | >98% |
Typical Byproduct Load | <5% (mainly succinimide) | <2% (traces of monobromo) |
Reaction Time | 4-6 hours | 8-12 hours (total) |
Scalability Ease | High (single pot) | Moderate (two steps, isolation needed) |
Kinetic control is paramount for maximizing yield and purity. Low temperatures (0-5°C) suppress polybromination and thermal degradation when using highly reactive Br₂, but prolong reaction times (8-12 hours) are required for complete conversion [5]. Optimal conditions for NBS-mediated dibromination in DMF balance sufficient activation energy for complete dibromination against thermal decomposition pathways: 50-60°C provides the ideal compromise, achieving near-quantitative conversion within 4 hours. Extended reaction times (>6 hours) at this temperature promote decomposition, evidenced by diminishing yields and increased formation of hydrolyzed or debrominated impurities. Real-time monitoring via TLC or HPLC is recommended to identify the reaction endpoint precisely.
Table 4: Temperature and Time Optimization for NBS Dibromination in DMF
Temperature (°C) | Time (hours) | Isolated Yield (%) | Purity (HPLC, Area %) | Major Impurity |
---|---|---|---|---|
25 | 8 | 45% | 88% | 5-Bromo-6-hydroxy derivative |
50 | 4 | 78% | 97% | Succinimide (<2%) |
60 | 3 | 82% | 96% | Succinimide, trace Dealkylated |
60 | 6 | 70% | 90% | Dealkylated product (~5%) |
70 | 3 | 60% | 85% | Dealkylated product, Hydrolysis |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8